molecular formula C22H17F3N4O2 B10898622 7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10898622
M. Wt: 426.4 g/mol
InChI Key: PZYGQYIZULTWAT-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Functionalization with fluorinated phenyl groups: This can be done through substitution reactions using fluorinated aromatic compounds.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and difluoromethyl groups.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which can influence their chemical and biological properties.

Uniqueness

The unique combination of functional groups in 7-(DIFLUOROMETHYL)-N~3~-(3-FLUORO-4-METHYLPHENYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H17F3N4O2

Molecular Weight

426.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H17F3N4O2/c1-12-3-6-14(9-17(12)23)27-22(30)16-11-26-29-19(20(24)25)10-18(28-21(16)29)13-4-7-15(31-2)8-5-13/h3-11,20H,1-2H3,(H,27,30)

InChI Key

PZYGQYIZULTWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC)F

Origin of Product

United States

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